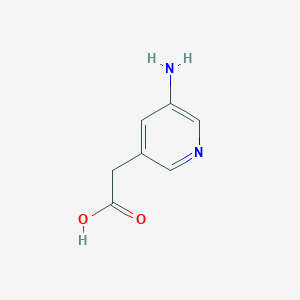

3-Pyridineacetic acid, 5-amino-

Description

Natural Origin and Discovery Context of Gostatin (B1212191) as a Microbial Metabolite

Gostatin was discovered and isolated by a team of Japanese researchers from the culture filtrate of a microorganism. oup.comtandfonline.com In their search for novel inhibitors of aspartate aminotransferase (GOT), they screened various microbial sources and successfully identified a strain, designated NK-23, that produced a potent GOT inhibitor. oup.com This strain was identified as a new species of the genus Streptomyces and was named Streptomyces sumanensis. oup.comtandfonline.comtandfonline.com The inhibitor itself was subsequently named Gostatin. oup.com

The production of Gostatin was achieved by aerobically culturing Streptomyces sumanensis nov. sp., NK-23 at 30°C in a fermentation medium containing glucose, meat extract, polypeptone, and sodium chloride. oup.comtandfonline.com After cultivation, the inhibitor was isolated from the culture broth through a multi-step process involving centrifugation, activated charcoal treatment, and column chromatography. oup.com

Initial characterization of Gostatin revealed it to be a water-soluble compound, slightly soluble in methanol, and insoluble in most other organic solvents. tandfonline.com It was found to be stable in neutral and alkaline solutions but less stable in acidic conditions. tandfonline.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10N2O5 | medkoo.comnih.gov |

| Molecular Weight | 214.18 g/mol | medkoo.comnih.gov |

| Appearance | Data not available in sources | |

| Solubility | Soluble in water and dimethylsulfoxide; slightly soluble in methanol; insoluble in most organic solvents | tandfonline.com |

| Optical Rotation [α]D | -117° (c=1.0, 2M NH4OH) | tandfonline.com |

Academic Significance in Fundamental Biochemical and Organic Chemistry Research

The academic significance of Gostatin lies primarily in its potent and specific inhibition of aspartate aminotransferase (GOT), an enzyme that plays a crucial role in nitrogen metabolism by catalyzing the interconversion of amino acids and α-keto acids. oup.commedchemexpress.com This inhibitory action has made Gostatin a valuable tool in biochemical studies.

Research has shown that Gostatin is a time-dependent inhibitor of aspartate aminotransferases. jst.go.jpnih.gov Its mechanism of action is particularly noteworthy, as it acts as a suicide substrate, also known as a mechanism-based inhibitor. nih.gov This means that the enzyme's own catalytic mechanism converts Gostatin into a reactive species that then irreversibly inactivates the enzyme. nih.govoup.com The inactivation kinetics have been studied in detail, revealing that the binding of one mole of Gostatin is sufficient to completely inactivate one mole of the enzyme monomer. nih.gov

The inhibitory effects of Gostatin exhibit a degree of selectivity. It demonstrates a strong inhibitory effect on aspartate aminotransferase from pig heart, a weaker effect on the same enzyme from wheat germ, and also weakly inhibits glutamate-pyruvate transaminase (GPT). medchemexpress.commedchemexpress.com However, it shows no significant effect on other related enzymes like glutamate (B1630785) dehydrogenase and glutamine synthetase. medchemexpress.commedchemexpress.com The presence of the enzyme's natural substrate, aspartic acid, protects the enzyme from inhibition by Gostatin, suggesting a competitive aspect to its binding at the active site. oup.commedchemexpress.com

| Enzyme | Source | Inhibitory Effect | Source |

|---|---|---|---|

| Aspartate Aminotransferase (GOT) | Pig Heart | Strong | medchemexpress.commedchemexpress.com |

| Aspartate Aminotransferase (GOT) | Wheat Germ | Weak | medchemexpress.commedchemexpress.com |

| Glutamate-Pyruvate Transaminase (GPT) | - | Weak | medchemexpress.commedchemexpress.com |

| Glutamate Dehydrogenase | - | No significant effect | medchemexpress.commedchemexpress.com |

| Glutamine Synthetase | - | No significant effect | medchemexpress.commedchemexpress.com |

Beyond its role in studying enzyme mechanisms, Gostatin has also been investigated as an antagonist of acidic amino acid receptors in the mammalian central nervous system. nih.gov Studies on rat hippocampal slices showed that Gostatin can block responses mediated by N-methyl-D-aspartate (NMDA) and L-glutamate, indicating it acts as a relatively nonselective acidic amino acid antagonist. nih.gov This broader activity highlights its potential use in neuropharmacological research to probe the function of glutamate receptors.

While Gostatin is a product of microbial synthesis, its primary academic significance in organic chemistry has been as a target for total synthesis rather than a reagent in broader synthetic methodologies. The complex stereochemistry and functional groups of Gostatin present a challenging and instructive target for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminopyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZIQHSVUAIDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307562 | |

| Record name | 5-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-05-3 | |

| Record name | 5-Amino-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Studies

Biosynthetic Pathways and Precursor Incorporation Studies within Streptomyces sumanensis NK-23

Currently, there is no published research detailing the biosynthetic pathway of 3-Pyridineacetic acid, 5-amino- within Streptomyces sumanensis NK-23 or any other organism. Biosynthesis of pyridine (B92270) rings in nature often involves complex enzymatic cascades, frequently starting from simple precursors like aspartic acid and a triose phosphate (B84403). For a substituted pyridineacetic acid, the pathway would likely involve the formation of a substituted pyridine ring followed by the attachment and modification of the acetic acid side chain, or vice versa. Precursor incorporation studies, which involve feeding isotopically labeled compounds to the organism and tracking their incorporation into the final product, would be essential to elucidate such a pathway. However, such studies for 3-Pyridineacetic acid, 5-amino- have not been reported.

Total Synthesis Strategies and Optimization for Stereocontrol and Yield

The total synthesis of 3-Pyridineacetic acid, 5-amino- has not been specifically described in the chemical literature. A plausible synthetic route could be devised starting from a pre-functionalized pyridine ring. For instance, one could start with a commercially available nitropyridine derivative. A potential, though unverified, synthetic sequence is outlined below.

Table 1: Postulated Synthetic Scheme for 3-Pyridineacetic acid, 5-amino-

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Bromo-5-nitropyridine | (Diethoxyphosphoryl)acetic acid ethyl ester, Palladium catalyst, Base | Ethyl 2-(5-nitropyridin-3-yl)acetate |

| 2 | Ethyl 2-(5-nitropyridin-3-yl)acetate | H₂, Pd/C or SnCl₂ | Ethyl 2-(5-aminopyridin-3-yl)acetate |

| 3 | Ethyl 2-(5-aminopyridin-3-yl)acetate | Aqueous acid or base (e.g., HCl or NaOH), Heat | 3-Pyridineacetic acid, 5-amino- |

Chemoenzymatic Synthesis Approaches for Chiral Purity

Chemoenzymatic synthesis is typically employed to achieve high enantiomeric purity in chiral molecules. Since 3-Pyridineacetic acid, 5-amino- is an achiral compound, the application of chemoenzymatic methods for the purpose of achieving chiral purity is not relevant to its direct synthesis. However, if a chiral derivative of this molecule were to be synthesized, enzymes such as lipases or esterases could be used for the stereoselective hydrolysis of a prochiral diester or the resolution of a racemic mixture of an ester precursor.

Synthetic Derivatization of the Pyridine Ring System

While specific derivatization of 3-Pyridineacetic acid, 5-amino- is not documented, the functional groups present—a pyridine ring, an amino group, and a carboxylic acid—offer multiple handles for chemical modification. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which could then allow for the introduction of other functional groups. The carboxylic acid can be converted to esters, amides, or acid chlorides. The pyridine ring itself can be subjected to electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Amino Group | Acylation | Acetyl chloride, Acetic anhydride | Acetamide |

| Amino Group | Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Carboxylic Acid | Esterification | Methanol, Acid catalyst | Methyl ester |

| Carboxylic Acid | Amidation | Benzylamine, Coupling agent (e.g., DCC) | N-Benzyl amide |

These potential derivatizations could be used to create a library of related compounds for various applications, such as in medicinal chemistry or materials science.

Mechanistic Organic Chemistry and Reactivity

Reaction Kinetics and Pathway Elucidation for Gostatin (B1212191) Transformations

Gostatin, a complex derivative of 5-amino-3-pyridineacetic acid, is a potent inhibitor of aspartate aminotransferase (AAT), a key enzyme in amino acid metabolism. oup.comwikipedia.orgnih.gov Its inhibitory action is not instantaneous but follows a time-dependent process, which is characteristic of a mechanism-based inhibitor, also known as a suicide substrate. nih.gov

The inactivation of mitochondrial aspartate transaminase by gostatin has been studied kinetically, revealing that it acts as a time-dependent inhibitor with a half-life of 1.8 minutes at a concentration of 3.1 μM at 25°C. nih.gov The kinetic parameters suggest a two-step process: an initial reversible binding followed by an irreversible inactivation step. nih.gov

Kinetic Data for Gostatin Inhibition of Aspartate Aminotransferase

| Parameter | Value | Conditions |

|---|---|---|

| Ki (Inhibition Constant) | 59 µM | 25°C |

| kcat (Inactivation Rate) | 0.11 s-1 | 25°C |

| Enzyme Half-life | 1.8 min | At 3.1 µM Gostatin, 25°C |

This table summarizes the kinetic constants for the inactivation of mitochondrial aspartate transaminase by gostatin. nih.gov

The reaction pathway is believed to commence with gostatin, as a substrate analog, binding to the active site of the PLP-dependent enzyme. oup.com This binding is competitive, as the enzyme can be protected from inhibition by the presence of its natural substrates, with aspartic acid showing a stronger protective effect than 2-oxoglutaric acid. oup.com Following the initial binding, a catalytic transformation occurs, leading to a reactive intermediate that irreversibly modifies the enzyme, specifically the PLP cofactor. nih.gov This results in the complete inactivation of the enzyme, with spectrophotometric and gel filtration experiments confirming a stoichiometric binding of one mole of gostatin per mole of the enzyme monomer. nih.gov The irreversible nature of the inhibition is further supported by the observation that a compound with inhibitory activity can be liberated from the denatured enzyme-inhibitor complex, suggesting a permanent modification of the cofactor. nih.gov

Stereochemical Considerations in Gostatin's Reactions

Stereochemistry is a critical factor in the interaction between a drug or inhibitor and its biological target. nih.gov Since enzymes and their active sites are chiral environments, they typically exhibit a high degree of stereoselectivity towards their substrates and inhibitors. nih.gov Gostatin itself is a chiral molecule, with a specific optical rotation of [α]D26 = -117°. oup.com This indicates that it exists as a single enantiomer, which is crucial for its specific biological activity.

The interaction of gostatin with the aspartate aminotransferase active site is inherently stereospecific. oup.comnih.gov The precise three-dimensional arrangement of the amino and carboxylic acid groups on the tetrahydropyridine (B1245486) scaffold allows it to fit into the active site in a specific orientation, mimicking the natural substrate. nih.gov Only one enantiomer will have the correct spatial arrangement to bind effectively and initiate the inactivation cascade. nih.gov

When a reaction occurs at a chiral center, the stereochemical outcome can be retention of configuration, inversion of configuration, or racemization if an achiral intermediate is formed. libretexts.org In SN2 reactions, for instance, a backside attack by the nucleophile leads to an inversion of configuration, a process that is stereospecific. libretexts.org Conversely, SN1 reactions often proceed through a planar, achiral carbocation intermediate, which can be attacked from either face, leading to a racemic mixture of products. libretexts.org In the case of gostatin's enzyme-catalyzed transformation, the reaction occurs within the constrained chiral environment of the active site. This environment dictates the trajectory of the reaction, ensuring a specific stereochemical outcome that leads to the irreversible modification of the PLP cofactor.

Electrophilic and Nucleophilic Reactivity Profiles of the Pyridine (B92270) and Carboxylic Acid Moieties

The reactivity of gostatin is dictated by the functional groups present in its structure, primarily the tetrahydropyridine ring system (related to pyridine) and its carboxylic acid and amino substituents.

Reactivity of the Pyridine Moiety: The parent pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. researchgate.net This generally makes it resistant to electrophilic substitution, which, if it occurs, preferentially happens at the 3-position where electron density is highest. researchgate.netquora.com Conversely, the electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq The nitrogen atom itself possesses a lone pair of electrons in an sp2 orbital, making it basic. uoanbar.edu.iq In gostatin, the pyridine ring is reduced to a tetrahydropyridine. This partial saturation alters its aromaticity and reactivity. However, the core principles apply: the nitrogen atom remains a nucleophilic and basic center. The 5-amino group is a strong activating group and a potent nucleophile due to the lone pair on the nitrogen. uni-muenchen.de

Reactivity of the Carboxylic Acid Moieties: Carboxylic acids and their derivatives possess dual reactivity. The carbonyl carbon is electrophilic and susceptible to nucleophilic acyl substitution. libretexts.org The reactivity of this carbon is decreased by electron-donating groups attached to the carbonyl. libretexts.org The hydroxyl group of the carboxylic acid is acidic, and upon deprotonation, it forms a carboxylate anion. This carboxylate is a good nucleophile, capable of attacking electrophilic centers. researchgate.net In the context of gostatin's interaction with AAT, the carboxylate groups are likely crucial for forming ionic bonds with positively charged residues (like arginine or lysine) in the enzyme's active site, anchoring the inhibitor in the correct orientation for the subsequent inactivation reaction.

Summary of Functional Group Reactivity in Gostatin

| Functional Group | Moiety | Primary Reactivity Profile | Potential Role in Enzyme Interaction |

|---|---|---|---|

| Amino Group | 5-amino | Nucleophilic | Acts as the key nucleophile in forming the external aldimine with PLP. youtube.com |

| Ring Nitrogen | Tetrahydropyridine | Nucleophilic, Basic | Can participate in hydrogen bonding within the active site. |

| Carboxylic Acids | Carboxymethyl, C2-carboxy | Nucleophilic (as carboxylate), Electrophilic (carbonyl C) | Form ionic bonds with active site residues, ensuring proper binding and orientation. |

Investigation of Pyridoxal (B1214274) Phosphate (B84403) (PLP) Co-factor Interactions within Enzyme Active Sites

Pyridoxal phosphate (PLP) is a highly versatile cofactor essential for a vast number of enzymatic reactions involving amino acids. nih.gov Its chemical reactivity is central to the mechanism of gostatin inhibition. nih.gov

In a typical PLP-dependent enzyme like aspartate aminotransferase, the PLP cofactor is held in the active site through a Schiff base linkage (an internal aldimine) with the ε-amino group of a conserved lysine (B10760008) residue. drugbank.comebi.ac.uk The catalytic cycle begins when the amino group of an incoming amino acid substrate displaces the lysine's amino group to form a new Schiff base (an external aldimine) with PLP. youtube.com This new linkage is the key to all subsequent transformations, as the pyridine ring of PLP acts as an "electron sink," stabilizing the negative charges that develop during the various reaction steps (e.g., transamination, decarboxylation). drugbank.com

Gostatin, as a quasi-substrate, is thought to enter this catalytic cycle by forming an external aldimine with the PLP cofactor. oup.comnih.gov However, instead of undergoing a normal, reversible transamination reaction, the unique structure of gostatin facilitates a subsequent, irreversible reaction. This step leads to the permanent covalent modification of the PLP-gostatin complex, effectively sequestering the cofactor and inactivating the enzyme. nih.gov The mechanism is described as a suicide inhibition because the enzyme itself converts the inhibitor into a reactive species that ultimately "kills" the enzyme's activity. nih.gov

Studies on the interaction between PLP-salvage enzymes (like pyridoxine (B80251) 5′-phosphate oxidase, PNPO) and apo-B6 enzymes suggest that PLP is not always freely available in the cell. nih.gov Instead, it may be transferred directly via transient protein-protein complexes, where PNPO binds to the apo-enzyme and delivers the PLP cofactor to the active site. nih.gov This highlights the tightly regulated environment in which gostatin must compete with natural substrates and interact with the PLP cofactor.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure and dynamics of molecules like 3-Pyridineacetic acid, 5-amino-.

¹H NMR spectroscopy would provide crucial information about the electronic environment of the protons. The chemical shifts of the aromatic protons on the pyridine (B92270) ring would be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing acetic acid group (-CH₂COOH). The position of the amino group at the 5-position is expected to significantly affect the chemical shifts of the adjacent protons at the 4- and 6-positions. The methylene (B1212753) protons of the acetic acid side chain would appear as a singlet, with its chemical shift indicative of the proximity to the aromatic ring.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing insights into the carbon framework. The chemical shifts of the pyridine ring carbons would confirm the substitution pattern. The carbonyl carbon of the acetic acid group would be readily identifiable by its characteristic downfield shift.

Conformational Analysis: The rotational freedom around the C-C bond connecting the pyridine ring and the acetic acid moiety allows for different conformations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could be employed to determine the preferred orientation of the acetic acid group relative to the pyridine ring in solution.

Tautomerism Studies: The presence of the amino group and the carboxylic acid group raises the possibility of zwitterionic tautomers in solution, where the acidic proton from the carboxyl group is transferred to the basic nitrogen of the amino group or the pyridine ring. The pH of the solution would significantly influence the equilibrium between the neutral and zwitterionic forms. Variable-temperature NMR studies and analysis of chemical shifts in different solvents would be instrumental in studying this tautomeric equilibrium.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Pyridineacetic acid, 5-amino-

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.2 | 145 - 150 |

| C-2 | - | 135 - 140 |

| C-3 | - | 125 - 130 |

| H-4 | 7.0 - 7.2 | 120 - 125 |

| C-4 | - | 155 - 160 |

| C-5 | - | 115 - 120 |

| H-6 | 7.5 - 7.7 | - |

| C-6 | - | 35 - 40 |

| -CH₂- | 3.5 - 3.7 | 170 - 175 |

| -COOH | 10.0 - 12.0 (exchangeable) | - |

| -NH₂ | 4.0 - 5.0 (exchangeable) | - |

Note: These are estimated values and would require experimental verification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. wikipedia.org For 3-Pyridineacetic acid, 5-amino-, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Solid-State Conformation: The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the torsion angles defining the orientation of the acetic acid side chain relative to the pyridine ring.

Absolute Stereochemistry: As 3-Pyridineacetic acid, 5-amino- is achiral, it does not have stereoisomers. However, if a chiral derivative were to be synthesized, X-ray crystallography of a salt with a chiral counter-ion could be used to determine its absolute stereochemistry. nih.gov

High-Resolution Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

Molecular Formula Validation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For 3-Pyridineacetic acid, 5-amino- (C₇H₈N₂O₂), the expected exact mass would be calculated and compared with the experimental value to confirm its identity.

Fragmentation Pattern Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the m/z values of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For 3-Pyridineacetic acid, 5-amino-, characteristic fragmentation pathways would likely involve:

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Loss of the acetic acid side chain: Cleavage of the bond between the pyridine ring and the CH₂COOH group.

Ring fragmentation: Cleavage of the pyridine ring itself.

Loss of ammonia: Expulsion of NH₃ from the amino group.

Analysis of these fragmentation patterns, often aided by computational predictions, would allow for the confirmation of the connectivity of the atoms within the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for 3-Pyridineacetic acid, 5-amino-

| Fragment | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.0658 |

| [M-COOH]⁺ | C₆H₇N₂⁺ | 107.0604 |

| [M-CH₂COOH]⁺ | C₅H₅N₂⁺ | 93.0447 |

Note: These are predicted values and would require experimental verification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. mdpi.com

Functional Group Identification:

-NH₂ group: The amino group would exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

-COOH group: The carboxylic acid group would show a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching vibration around 1700-1730 cm⁻¹.

Pyridine ring: The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Environmental Effects: The positions and shapes of the vibrational bands can be sensitive to the molecular environment. For instance, the formation of hydrogen bonds involving the amino and carboxylic acid groups would lead to shifts in their characteristic stretching frequencies. Comparing the spectra in different solvents or in the solid state can provide insights into these intermolecular interactions. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques. jocpr.com

Table 3: Expected Vibrational Frequencies for 3-Pyridineacetic acid, 5-amino-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1700 - 1730 |

| Pyridine Ring | Aromatic C-H stretch | 3000 - 3100 |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |

Note: These are general ranges and the exact positions would be determined experimentally.

Investigation of Biochemical Interaction Mechanisms

Aspartate Aminotransferase (AST) Inhibition: Mechanism-Based Inactivation by Suicide Substrate Action

3-Pyridineacetic acid, 5-amino- acts as a mechanism-based inactivator, or suicide substrate, for aspartate aminotransferase (AST), a pivotal enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group from L-aspartate to 2-oxoglutarate. worthington-biochem.com This inactivation is a result of the compound's structural analogy to the natural substrates of the enzyme. The pyridoxal-5'-phosphate (PLP) cofactor, essential for the catalytic activity of AST, is the primary target of this inhibition. nih.govnih.gov The interaction leads to the irreversible inactivation of the enzyme, highlighting a potent and specific inhibitory mechanism.

The process of transamination, which is central to the function of AST, involves the transfer of an amino group from an amino acid to a keto acid. nih.gov In the case of AST, the enzyme facilitates the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785). worthington-biochem.com 3-Pyridineacetic acid, 5-amino-, by mimicking the natural substrate, enters the active site and undergoes a partial catalytic cycle. However, instead of completing the reaction and dissociating from the enzyme, it forms a stable, covalent bond with the PLP cofactor, leading to the enzyme's inactivation. This "suicide" action is a hallmark of mechanism-based inhibitors.

Time-Dependent Inhibition Kinetics and Half-Life Studies

The inactivation of enzymes by mechanism-based inhibitors is a time-dependent process, a characteristic that is crucial for understanding the inhibitor's potency and duration of action. nih.gov Studies on time-dependent inhibition typically involve incubating the enzyme with the inhibitor and measuring the residual enzyme activity at different time points. This allows for the determination of key kinetic parameters such as the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). nih.gov

Table 1: Key Parameters in Time-Dependent Inhibition Studies

| Parameter | Description | Significance |

| kinact | Maximal rate of inactivation | Represents the turnover rate of the inhibitor by the enzyme, leading to inactivation. |

| KI | Inhibitor concentration at half-maximal inactivation | Indicates the affinity of the inhibitor for the enzyme. |

| t1/2 | Half-life of the enzyme | The time required for the enzyme activity to be reduced by half at a given inhibitor concentration. |

This table is illustrative and based on general principles of enzyme kinetics. Specific values for 3-Pyridineacetic acid, 5-amino- would require dedicated experimental studies.

Mechanism of Covalent Modification of Pyridoxal (B1214274) Phosphate (B84403) and Pyridoxamine (B1203002) Phosphate Co-factors

The core of the inhibitory action of 3-Pyridineacetic acid, 5-amino- against AST lies in its ability to covalently modify the pyridoxal 5'-phosphate (PLP) cofactor. nih.gov PLP is a versatile coenzyme involved in a wide range of reactions in amino acid metabolism. nih.gov In its resting state within the enzyme's active site, PLP is typically bound to a lysine (B10760008) residue via a Schiff base linkage, forming an internal aldimine. nih.gov

When a substrate amino acid enters the active site, it displaces the lysine and forms a new Schiff base with PLP, known as an external aldimine. This is a critical step in the transamination process. 3-Pyridineacetic acid, 5-amino-, as a substrate analog, is believed to follow this initial step. However, due to its unique chemical structure, the subsequent catalytic steps lead to the formation of a highly reactive intermediate. This intermediate then attacks the PLP molecule, forming a stable, covalent adduct. This modification effectively sequesters the cofactor, rendering the enzyme catalytically inactive.

The pyridoxamine 5'-phosphate (PMP) form of the cofactor, which is an intermediate in the transamination cycle, can also be a target for modification. After the transfer of the amino group from the substrate to PLP, PMP is formed. If 3-Pyridineacetic acid, 5-amino- or a reactive intermediate derived from it can interact with PMP before it completes the reaction cycle, it could also lead to covalent modification and enzyme inactivation.

Comparative Analysis of Specificity Towards Alanine (B10760859) Aminotransferase and Other Pyridoxal Phosphate-Dependent Enzymes

While 3-Pyridineacetic acid, 5-amino- is a potent inhibitor of AST, its specificity towards other PLP-dependent enzymes is a critical aspect of its biochemical profile. Alanine aminotransferase (ALT), another key enzyme in amino acid metabolism, also utilizes a PLP cofactor and catalyzes a similar transamination reaction, converting alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate. nih.gov

A comparative analysis would involve determining the inhibition constants (KI) and inactivation rates (kinact) of 3-Pyridineacetic acid, 5-amino- for both AST and ALT. A significantly lower KI and higher kinact for AST would indicate a higher degree of specificity. The structural differences in the active sites of AST and ALT, particularly in the substrate-binding pockets, are likely to be the primary determinants of this specificity.

Beyond AST and ALT, the broader family of PLP-dependent enzymes presents a wide range of potential targets. nih.govebi.ac.uk These enzymes are involved in various metabolic pathways, including decarboxylation, racemization, and elimination reactions. ebi.ac.uknih.govchemrxiv.org Assessing the inhibitory activity of 3-Pyridineacetic acid, 5-amino- against a panel of these enzymes would provide a comprehensive understanding of its selectivity and potential off-target effects. For instance, enzymes like aromatic amino acid decarboxylase and tryptophanase are also PLP-dependent and play crucial roles in metabolism. nih.govnih.gov

Interruption of Amino Acid Metabolic Pathways in Phytosystems (non-clinical, plant-focused)

In plants, amino acid metabolism is a central process that not only provides the building blocks for proteins but also serves as a precursor for a vast array of secondary metabolites essential for growth, development, and defense. nih.govfrontiersin.org The interruption of these pathways by external agents can have significant consequences for the plant's physiology. 3-Pyridineacetic acid, 5-amino-, by targeting key enzymes like AST, can disrupt the delicate balance of amino acid pools in plant cells.

The shikimate pathway, for example, is a primary route for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in plants and microorganisms. nih.govnih.gov While AST is not directly part of the shikimate pathway, its role in transamination reactions connects it to the broader network of amino acid biosynthesis. By inhibiting AST, 3-Pyridineacetic acid, 5-amino- could lead to an accumulation of aspartate and a depletion of glutamate, which in turn could affect the synthesis of other amino acids and nitrogen-containing compounds.

Furthermore, the disruption of amino acid metabolism can impact a plant's ability to respond to environmental stresses. nih.gov For instance, the accumulation or depletion of specific amino acids can affect the synthesis of protective compounds like flavonoids and alkaloids. mdpi.com The potential for 3-Pyridineacetic acid, 5-amino- to interfere with these pathways suggests that it could act as a growth regulator or a herbicidal agent, although this would require further investigation. The metabolic changes induced by such a compound could also influence the plant's interactions with other organisms, such as herbivores and pathogens. mdpi.comnih.gov

Detailed Molecular Recognition and Binding Dynamics with Target Enzymes

The specific and potent inhibition of AST by 3-Pyridineacetic acid, 5-amino- is rooted in the precise molecular interactions that occur within the enzyme's active site. Understanding these interactions at a molecular level is crucial for elucidating the mechanism of inhibition and for the rational design of more selective inhibitors.

The active site of AST is a highly structured environment designed to bind its natural substrates, L-aspartate and L-glutamate, with high affinity and specificity. nih.gov The binding is mediated by a network of hydrogen bonds, electrostatic interactions, and van der Waals forces between the substrate and the amino acid residues lining the active site. The pyridoxal-5'-phosphate cofactor is also an integral part of this recognition process.

3-Pyridineacetic acid, 5-amino-, as a substrate analog, is expected to engage in similar interactions. The pyridine (B92270) ring and the acetic acid moiety of the inhibitor likely mimic the dicarboxylic acid structure of the natural substrates, allowing it to fit into the active site. The amino group is positioned to interact with the PLP cofactor, initiating the catalytic process that ultimately leads to inactivation.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding dynamics. These methods can be used to predict the preferred binding orientation of the inhibitor in the active site and to identify the key residues involved in the interaction. Such studies could reveal the subtle differences in the active sites of AST and other PLP-dependent enzymes that account for the inhibitor's specificity.

Design, Synthesis, and Characterization of Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies at the Molecular Level for Enzymatic Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For pyridine-containing compounds, SAR is a powerful tool to optimize enzymatic inhibition. Pyridine (B92270) carboxylic acid isomers and their derivatives are recognized as important scaffolds in the design of inhibitors for a wide array of enzymes. nih.gov

Docking calculations and X-ray crystallography often guide the synthetic efforts in SAR studies. For instance, in the development of inhibitors for the kinases TBK1 and IKKε, analogues of the pyridine-containing drug amlexanox (B1666007) were synthesized to build a detailed SAR. nih.gov Modifications on the core scaffold, including the pyridine ring, led to the discovery of analogues with significantly enhanced potency, displaying IC₅₀ values as low as 210 nM, and also modulated selectivity between the two kinases. nih.gov

A pertinent example can be seen in the development of inhibitors for human aspartate/asparagine-β-hydroxylase (AspH), where pyridine-carboxylate derivatives were investigated. The study revealed that substituents on the pyridine core are critical for potency. The replacement of an aniline (B41778) substituent at the C-3 position with a 4-methoxybenzylamine (B45378) group resulted in a potent inhibitor (Compound 18 ), suggesting that the increased rotational freedom from the additional methylene (B1212753) unit was beneficial for activity. nih.gov Further SAR exploration of the C-3 aminoalkyl chain demonstrated that while increasing the chain length was detrimental, adding a substituent alpha to the amino group enhanced potency. nih.gov

These studies underscore a key principle: the binding energy derived from specific interactions between a ligand and an enzyme's active site can be harnessed to drive the inhibitory or inactivation process. nih.gov

| Compound | C-3 Substituent | IC₅₀ (µM) |

|---|---|---|

| 1 (2,4-PDCA) | -H | ~0.03 |

| 18 | 4-Methoxybenzylamino | ~0.6 |

| 29 (racemic) | (1-Amino)ethyl | ~0.3 |

| 30 (racemic) | (1-Amino)propyl | ~1.2 |

Synthesis of Pyridine Ring-Modified Analogues with Varied Substitution Patterns

The synthesis of analogues with modified pyridine rings is a primary strategy for exploring the chemical space around the 5-amino-3-pyridineacetic acid core. A variety of synthetic protocols, including cyclo-condensation, cyclization, and cycloaddition, are employed to create substituted pyridine rings. ijpsonline.com

One effective strategy involves the late-stage modification of a bromo-substituted pyridine precursor using palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of diverse substituents onto the aromatic ring. nih.gov Another approach involves building the substituted pyridine ring from acyclic precursors. For example, various substituted 2-amino isonicotinic acids can be prepared through the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. organic-chemistry.org

The synthesis of analogues of 3-(2-aminoethoxy)pyridine with substitutions at the 5' and 6'-positions of the pyridine ring illustrates the impact of such modifications. These analogues exhibited a broad range of binding affinities for nicotinic receptors, with Kᵢ values spanning from 0.076 to 319 nM, highlighting the sensitivity of biological activity to the substitution pattern on the pyridine ring. nih.gov

Furthermore, synthetic routes can involve the transformation of the pyridine ring itself. For instance, 3,5-diaminopyridine can be generated via the hydrogenation of 2-chloro-3,5-dinitropyridine. This diaminopyridine can then be further hydrogenated under high pressure to yield a cis-3,5-diamino-piperidine scaffold, effectively changing the aromatic core to a saturated one to create mimetics of other bioactive molecules. nih.gov The synthesis of quinolone derivatives has also been achieved starting from multi-fluorinated benzoylacetate precursors, which are cyclized and subsequently functionalized with amino groups to create complex structures containing a 5-amino-pyridyl moiety. nih.gov

Side Chain Functionalization and Derivatization Strategies

Modifying the acetic acid side chain of 5-amino-3-pyridineacetic acid offers another avenue for creating diverse analogues. Constraining the conformation of amino acid side chains is a well-established strategy to improve potency, selectivity, and metabolic stability in peptides and peptidomimetics. nih.gov This principle can be applied to the acetic acid moiety to influence its interaction with biological targets.

Strategies for side chain functionalization include altering its length, rigidity, and chemical properties. In the study of AspH inhibitors, modifying the length of an aminoalkyl side chain at the C-3 position had a direct impact on inhibitory potency. nih.gov The data shows a clear trend where potency decreases as the chain is lengthened from methylene to butylene. nih.gov

| Compound | C-3 Side Chain | IC₅₀ (µM) |

|---|---|---|

| 25 | Aminomethyl | ~1.9 |

| 26 | (2-Amino)ethyl | ~12 |

| 27 | (3-Amino)propyl | ~30 |

| 28 | (4-Amino)butyl | ~43 |

The side chain can also be derivatized into more complex structures. For example, nicotinic acid (pyridine-3-carboxylic acid) can be converted to a 1,3,4-oxadiazole (B1194373) intermediate, which is then fused with various amino acids. semanticscholar.org This creates "unnatural amino acids" where the original carboxyl group is replaced by a new heterocyclic system, dramatically altering the molecule's chemical nature. semanticscholar.org The inherent reactivity of the side chain must also be considered; under certain conditions, the side chain's terminal amine could undergo intramolecular cyclization with an activated carboxylic acid, leading to lactam formation. nih.gov

Stereoisomer Synthesis and Evaluation of Mechanistic and Inhibitory Differences

While 5-amino-3-pyridineacetic acid itself is achiral, the introduction of substituents on the pyridine ring or the acetic acid side chain can create stereocenters. The synthesis and evaluation of stereoisomers are crucial, as biological systems often exhibit high stereoselectivity.

Stereocontrolled synthesis is employed to produce specific stereoisomers. A common strategy involves using a chiral starting material to guide the formation of new stereocenters. For example, the stereoselective synthesis of the unusual amino acid (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid was achieved starting from a common chiral precursor, Garner's aldehyde. elsevierpure.com

Another relevant form of stereoisomerism in pyridine-containing compounds is atropisomerism, which arises from hindered rotation around a single bond. The synthesis of C–N atropisomeric amides has been achieved with high stereoselectivity using a novel strategy based on intramolecular acyl transfer. whiterose.ac.uk In this method, the reaction proceeds under kinetic control to favor the formation of one atropisomer. whiterose.ac.uk Interestingly, subsequent heating can cause isomerization to the more thermodynamically stable atropisomer. whiterose.ac.uk This allows for the study of the mechanistic and inhibitory differences between distinct, stable stereoisomers that differ only in their spatial arrangement.

Applications in Chemical Biology and Advanced Organic Synthesis

Utilization as a Chemical Probe for Fundamental Enzyme Function and Regulation Studies

While direct studies employing 5-amino-3-pyridineacetic acid as a chemical probe are not extensively documented, its structural analogue, Gostatin (B1212191), provides a compelling model for its potential in studying enzyme function. Gostatin, which shares the core 5-amino-pyridine-3-acetic acid structure, is a natural product isolated from Streptomyces sumanensis and is a well-characterized inhibitor of aspartate aminotransferase (GOT), a critical enzyme in amino acid metabolism. nih.gov

Gostatin acts as a time-dependent, irreversible inhibitor of mitochondrial aspartate transaminase. acs.org This type of inhibition, often referred to as suicide inhibition or mechanism-based inactivation, occurs when the enzyme processes the inhibitor, which is then converted into a reactive species that covalently modifies and inactivates the enzyme. This potent and specific mechanism of action makes Gostatin a valuable chemical probe for elucidating the catalytic mechanism of GOT and understanding its physiological roles. nih.govacs.org The kinetic parameters of this inhibition have been determined, highlighting its efficacy. acs.org

Table 1: Kinetic Data for Gostatin Inhibition of Mitochondrial Aspartate Transaminase

| Parameter | Value | Description |

|---|---|---|

| _K_i | 59 µM | The inhibitor constant, representing the concentration of inhibitor required to produce half-maximum inhibition. |

| _k_cat | 0.11 s⁻¹ | The turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time. |

| Half-life | 1.8 min | The half-life of the enzyme at a Gostatin concentration of 3.1 µM. |

Data sourced from a study on the inactivation mechanism of pyridoxal (B1214274) phosphate-linked mitochondrial aspartate transaminase by Gostatin. acs.org

The ability of Gostatin to specifically target and inactivate a key metabolic enzyme underscores the potential of its core structure, 5-amino-3-pyridineacetic acid, as a scaffold for designing novel chemical probes. Such probes could be used to study other transaminases or related enzymes, contributing to a deeper understanding of fundamental enzyme function and regulation.

Role as a Building Block or Precursor for Complex Natural Product Synthesis

The structural complexity of natural products often requires innovative synthetic strategies and versatile building blocks. 5-Amino-3-pyridineacetic acid serves as a logical and valuable precursor for the synthesis of more complex natural products, most notably Gostatin (systematic name: 5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid). patsnap.com

The core of Gostatin is a dihydro-4-pyridone ring, which is an elaborated form of the pyridine (B92270) ring found in 5-amino-3-pyridineacetic acid. nih.gov The synthesis of such substituted dihydropyridone systems is an active area of research in organic chemistry. organic-chemistry.orgnih.govmdpi.com General strategies often involve multicomponent reactions or cyclization of functionalized linear precursors. For instance, an enantiospecific synthesis of pyridinones has been achieved from amino acids through a gold-catalyzed cyclization, demonstrating that amino acid-derived structures can be effectively used to construct these heterocyclic cores. organic-chemistry.org Given that 5-amino-3-pyridineacetic acid is itself a non-proteinogenic amino acid derivative, it represents a highly plausible starting point for a synthetic route to Gostatin and its analogues. The synthesis would involve the formation of the dihydropyridone ring while retaining the critical acetic acid side chain and stereocenter.

The utility of 5-amino-3-pyridineacetic acid as a building block lies in its pre-installed functionality—the amino group and the acetic acid side chain—which reduces the number of synthetic steps required to reach complex targets and allows for the introduction of key structural motifs present in the final natural product.

Investigation of Gostatin Analogues as Leads in Agri-chemical Research for Molecular Target Discovery (mechanism-based, not product development)

The inhibition of amino acid biosynthesis is a proven and effective mechanism of action for many commercial herbicides. nih.govumn.edu These compounds disrupt pathways essential for plant growth and development, leading to plant death. Key enzyme targets include acetolactate synthase (ALS) and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. umn.edu

Table 2: Herbicide Classes Targeting Amino Acid Synthesis

| Herbicide Family | Target Enzyme | Amino Acids Inhibited |

|---|---|---|

| Sulfonylureas | Acetolactate Synthase (ALS) | Valine, Leucine, Isoleucine |

| Imidazolinones | Acetolactate Synthase (ALS) | Valine, Leucine, Isoleucine |

| Triazolopyrimidines | Acetolactate Synthase (ALS) | Valine, Leucine, Isoleucine |

| Amino acid derivatives (e.g., Glyphosate) | EPSP Synthase | Tyrosine, Tryptophan, Phenylalanine |

This table summarizes major herbicide families that function by inhibiting amino acid synthesis pathways in plants. nih.govumn.edu

Aspartate aminotransferase (GOT), the target of Gostatin, is another crucial enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and glutamate (B1630785). patsnap.com The inhibition of this enzyme disrupts the synthesis of essential amino acids, presenting a viable, mechanism-based strategy for herbicide development. Research has demonstrated that aspartate transaminase can be a target for herbicidal action; for example, a specific transaminase is involved in the stereospecific production of the herbicide phosphinothricin. nih.gov

Gostatin, as a potent and specific inhibitor of GOT, serves as an important lead compound for the discovery of new herbicidal agents. The investigation of Gostatin analogues, derived from precursors like 5-amino-3-pyridineacetic acid, is a logical approach for molecular target discovery in agrochemical research. By modifying the Gostatin structure, researchers can explore the structure-activity relationship of GOT inhibition, potentially leading to the development of more potent and selective herbicides. This mechanism-based approach, focusing on the fundamental disruption of amino acid metabolism, is a cornerstone of modern agrochemical discovery, aiming to identify novel molecular targets and overcome existing herbicide resistance. acs.org

Future Research Directions and Unexplored Avenues

Exploration of Novel, Sustainable Synthetic Pathways and Biocatalytic Routes

The current production of gostatin (B1212191) relies on fermentation of Streptomyces sumanensis. oup.com While effective, this method may present challenges in terms of yield, scalability, and downstream processing. Future research should focus on the development of more efficient and sustainable methods for its synthesis.

Key Research Areas:

Chemoenzymatic Synthesis: Investigating chemoenzymatic pathways could offer a more controlled and efficient route to gostatin and its analogs. This could involve the use of enzymes to catalyze key stereoselective steps in a multi-step chemical synthesis.

Biocatalytic Production: The identification and engineering of the biosynthetic gene cluster responsible for gostatin production in Streptomyces sumanensis would open the door to heterologous expression in more robust and easily cultivable microbial hosts. This could lead to significantly higher yields and simplified purification processes.

Sustainable Chemical Synthesis: The development of a total chemical synthesis from readily available and renewable starting materials is a critical goal for sustainable production. This would involve exploring green chemistry principles to minimize waste and the use of hazardous reagents.

Advanced Spectroscopic Characterization of Gostatin-Enzyme Adducts and Transition States

A detailed understanding of the molecular interactions between gostatin and aspartate aminotransferase is crucial for the design of more potent and selective inhibitors. While it is known that gostatin acts as an inhibitor, the precise nature of the enzyme-inhibitor complex remains to be fully elucidated.

Potential Spectroscopic Techniques:

| Technique | Information Gained |

| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the gostatin-aspartate aminotransferase complex, revealing the precise binding mode and key intermolecular interactions. The possibility of such a study has been previously suggested. oup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide detailed information about the structure and dynamics of the enzyme-inhibitor complex in solution, complementing the static picture from X-ray crystallography. |

| Circular Dichroism (CD) Spectroscopy | Can be used to study conformational changes in the enzyme upon gostatin binding. |

| Mass Spectrometry (MS) | Can confirm the formation of a covalent adduct, if any, and can be used to study the stoichiometry of the enzyme-inhibitor complex. |

Interactive Data Table: Spectroscopic Techniques for Gostatin-Enzyme Interaction Studies

Studies on aspartate aminotransferase with other substrates and inhibitors have demonstrated the utility of techniques like absorption and circular dichroism spectra at subzero temperatures to trap and characterize enzyme-substrate intermediates. nih.gov Similar approaches could be applied to the gostatin-enzyme complex to gain deeper mechanistic insights.

High-Throughput Screening and Computational Design Strategies for Novel Enzyme Modulators

The unique structure of gostatin as a natural inhibitor of aspartate aminotransferase makes it an excellent starting point for the discovery of new enzyme modulators. High-throughput screening (HTS) and computational design can be powerful tools in this endeavor.

Future Strategies:

High-Throughput Screening (HTS): A fluorescence-based HTS assay could be developed to screen large compound libraries for new inhibitors of aspartate aminotransferase. nih.govnih.gov Hits from such a screen could then be validated using orthogonal assays.

Fragment-Based Screening: This approach involves screening libraries of small molecular fragments to identify those that bind to the enzyme's active site. These fragments can then be elaborated or linked together to create more potent inhibitors.

Computational Modeling and Docking: Molecular docking studies can be used to predict the binding mode of gostatin and its analogs to aspartate aminotransferase. This information can then be used to design new compounds with improved affinity and selectivity.

In Silico Design of Analogs: Computational methods can be employed to design novel gostatin analogs with modified properties. This could involve altering substituent groups to enhance binding affinity or improve pharmacokinetic properties.

Elucidation of Broader Biochemical Network Perturbations Beyond Primary Targets in Non-Clinical Models

While the primary target of gostatin is known to be aspartate aminotransferase, its broader effects on cellular metabolism and other biochemical pathways are largely unexplored. Understanding these off-target effects is crucial for a comprehensive assessment of its biological activity.

Research Directions:

Metabolomics Studies: Untargeted metabolomics can be used to identify global changes in the metabolome of cells or organisms treated with gostatin. This can reveal unexpected effects on various metabolic pathways.

Proteomics and Transcriptomics: These "omics" approaches can identify changes in protein and gene expression levels in response to gostatin treatment, providing insights into the cellular pathways that are affected.

Network Biology Approaches: By integrating data from various omics studies, it may be possible to construct a network model of the cellular response to gostatin, providing a systems-level understanding of its effects.

Development of Advanced Analytical Tools for Detection and Quantification of Gostatin in Research Matrices

To facilitate further research into the pharmacokinetics and metabolism of gostatin, robust and sensitive analytical methods for its detection and quantification in various biological matrices are required.

Potential Analytical Techniques:

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | A validated HPLC method with UV or fluorescence detection could be developed for routine quantification of gostatin in simple matrices. nih.govscispace.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | For more complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method would provide the necessary sensitivity and selectivity for accurate quantification. nih.govmdpi.com |

| Capillary Electrophoresis (CE) | CE offers an alternative separation technique that could be explored for the analysis of gostatin. |

Interactive Data Table: Analytical Techniques for Gostatin Quantification

Q & A

Q. What are the established synthetic routes for 5-amino-3-pyridineacetic acid, and how are reaction conditions optimized?

The synthesis of pyridineacetic acid derivatives typically involves condensation reactions or functionalization of pyridine precursors. For example, 3-pyridineacetic acid can be prepared via the reaction of pyridine-3-carboxaldehyde with glycine derivatives under acidic conditions, followed by purification using recrystallization or HPLC . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalysts) is critical for yield improvement. For amino-substituted derivatives, nitration followed by reduction may introduce the amino group, though specific protocols for the 5-amino variant require further validation .

Q. How is 5-amino-3-pyridineacetic acid characterized structurally and analytically?

Structural elucidation relies on techniques such as:

- NMR spectroscopy : To confirm the pyridine ring substitution pattern and acetic acid moiety.

- Mass spectrometry (MS) : For molecular weight verification (e.g., molecular ion peak at m/z 137.14 for the parent compound) .

- Elemental analysis : To validate empirical formulas (e.g., C₇H₇NO₂). Purity is assessed via HPLC (≥99% purity criteria) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of 5-amino-3-pyridineacetic acid?

Discrepancies in biological data (e.g., hypocholesteremic effects vs. enzyme inhibition) often arise from methodological differences. Researchers should:

Q. How can synthetic methodologies be adapted to improve regioselectivity in amino-substituted pyridine derivatives?

Regioselective introduction of the 5-amino group may involve:

Q. What role does 5-amino-3-pyridineacetic acid play in heterocyclic chemistry, particularly in synthesizing bioactive scaffolds?

The amino and acetic acid groups enable its use as a precursor for heterocycles like thiazolo[5,4-d]pyrimidines. For example:

Q. What analytical challenges arise in quantifying 5-amino-3-pyridineacetic acid in complex matrices (e.g., biological fluids)?

Key challenges include:

- Low sensitivity : Addressable via derivatization (e.g., fluorescent tagging) or advanced detectors (e.g., UPLC-MS/MS).

- Matrix interference : Use solid-phase extraction (SPE) or ion-pair chromatography .

- Stability issues : Store samples at -80°C and avoid repeated freeze-thaw cycles .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions for reactions involving amino groups to prevent hydrolysis .

- Biological assays : Include negative controls (e.g., pyridine derivatives without the amino group) to isolate structure-activity relationships .

- Data interpretation : Cross-reference spectral data with databases like SciFinder or PubChem to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.